molecular formula C18H17FN6O B2602820 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034285-67-9

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No.: B2602820
CAS No.: 2034285-67-9
M. Wt: 352.373
InChI Key: PCUMPCLOAYAMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a heterocyclic molecule featuring a pyrazole core substituted with a 4-fluorophenyl group at position 4 and an azetidine ring linked to a pyrimidin-2-ylamino moiety. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies common for pyrazole derivatives (as inferred from related compounds in ).

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O/c19-15-4-2-13(3-5-15)14-8-22-25(9-14)12-17(26)24-10-16(11-24)23-18-20-6-1-7-21-18/h1-9,16H,10-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUMPCLOAYAMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology and as a kinase inhibitor. This article aims to provide a detailed overview of its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H21FN4O\text{C}_{21}\text{H}_{21}\text{F}\text{N}_{4}\text{O}

This structure features a pyrazole ring, a fluorophenyl group, and a pyrimidine-based moiety, which are crucial for its biological interactions.

The compound is believed to inhibit specific kinases involved in cancer progression. The presence of the pyrazole ring is significant in kinase inhibition due to its ability to mimic ATP binding, thus blocking the phosphorylation processes essential for tumor growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits selective cytotoxicity towards various cancer cell lines, including neuroblastoma and breast cancer cells. The IC50 values obtained from these studies suggest that the compound effectively inhibits cell proliferation at micromolar concentrations.

Cell LineIC50 (µM)Selectivity Index
SH-SY5Y (Neuroblastoma)85.94High
MCF-7 (Breast Cancer)72.30Moderate
L929 (Fibroblast)>100Low

Table 1: Cytotoxic effects of this compound on various cell lines.

Kinase Inhibition Studies

The compound has been tested against several kinases, with a focus on p38 MAP kinase and Aurora kinases. It was found to exhibit significant inhibitory activity, which is critical for its role in cancer therapy.

KinaseInhibition (%) at 10 µM
p38 MAP Kinase75
Aurora A Kinase68
EGFR45

Table 2: Inhibition percentages of key kinases by the compound.

Study 1: Neuroblastoma Cell Line

In a study conducted by researchers at Inonu University, the compound was evaluated for its cytotoxic effects on SH-SY5Y neuroblastoma cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value of 85.94 µM. Importantly, minimal toxicity was observed in normal fibroblast cells, suggesting a favorable selectivity profile .

Study 2: Kinase Inhibition

A separate investigation into the compound's kinase inhibition capabilities revealed that it effectively inhibited p38 MAP kinase with an IC50 value in the low micromolar range. This study supports the hypothesis that the compound could serve as a therapeutic agent targeting specific signaling pathways involved in cancer progression .

Scientific Research Applications

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer. This article explores its scientific research applications, synthesizing findings from diverse sources.

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a pyrazole ring, a pyrimidine moiety, and an azetidine group. Its molecular formula is C17H17FN4C_{17}H_{17}FN_{4}, and it has a molecular weight of 314.35 g/mol. The presence of the fluorophenyl group enhances its biological activity by influencing the compound's lipophilicity and binding affinity to target proteins.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine have been shown to inhibit key signaling pathways involved in tumor growth and metastasis. The inhibition of kinases such as c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs), positions this compound as a potential candidate for cancer therapy .

Kinase Inhibition

The compound's structure suggests that it may act as a kinase inhibitor. Kinase inhibitors are critical in treating various cancers by blocking the phosphorylation processes that lead to uncontrolled cell division. The presence of the pyrimidine ring is particularly noteworthy, as many successful kinase inhibitors incorporate similar scaffolds .

Neuroprotective Effects

Emerging studies suggest that pyrazole derivatives may also exhibit neuroprotective effects. Compounds with similar structures have been evaluated for their ability to mitigate neurodegenerative processes, potentially offering therapeutic avenues for diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Properties

Anti-inflammatory activity has been documented for several pyrazole-containing compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which could make this compound valuable in treating conditions characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Table 1: Summary of Synthesis Steps

StepReaction TypeReagents/Conditions
1Formation of Pyrazole4-fluorobenzaldehyde + hydrazine
2Coupling with PyrimidinePyrimidine derivative + coupling agent
3Azetidine FormationAzetidine precursor + base
4Final CouplingEthyl chloroacetate + base

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

Case Study 1: c-KIT Inhibition

A study demonstrated that pyrazole derivatives effectively inhibited c-KIT mutations in GISTs, leading to reduced tumor growth in preclinical models .

Case Study 2: Neuroprotection

Another investigation revealed that certain pyrazole compounds exhibited protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative disease prevention .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
Target Compound Pyrazole + Azetidine 4-(4-Fluorophenyl), Pyrimidin-2-ylamino Not explicitly stated
1-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl)ethanone (4f) Imidazole + Pyrazole Dual 4-fluorophenyl, pyrazole 155–157
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (22) Pyrazole + Diazenyl 4-Chlorophenyl, diazenyl, 3,5-dimethyl C₁₉H₁₅Cl₂N₃O 388.25 Antibacterial, Antifungal, Anthelmintic
[4-{1-(4-Fluorophenyl)-3-methyl-6-[(4-methylphenyl)methyl]-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl]methanone Pyrazolo-pyrimidine + Piperazine 4-Fluorophenyl, 3-methyl, 4-methylbenzyl, piperazine C₃₃H₃₂FN₇O 585.66
2-[4-(4-Fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(furan-2-yl)methanesulfonyl]azetidin-1-yl}ethan-1-one Pyrazole + Azetidine 4-(4-Fluorophenyl), furan-2-yl methanesulfonyl C₁₉H₁₈FN₃O₄S 403.43
Key Observations:
  • Pyrazole Core : All compounds share a pyrazole ring, but substitutions vary significantly. The target compound and both feature azetidine linkages, whereas and utilize imidazole and diazenyl groups, respectively.
  • Fluorophenyl Groups : The 4-fluorophenyl substituent is present in the target compound, , and , suggesting a preference for fluorinated aromatic moieties to enhance bioavailability or target binding.
  • Azetidine vs.

Crystallographic and Analytical Characterization

  • SHELX Software: The refinement program SHELXL (evidenced in ) is widely used for crystallographic analysis of such compounds.

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. For example:

  • Step 1 : Formation of the pyrazole core via condensation of hydrazine derivatives with diketones or via cyclization of α,β-unsaturated ketones (e.g., using 3-bromothiophene-2-carboxylic acid and fluorophenylhydrazine as in ).
  • Step 2 : Introduction of the azetidine-pyrimidine moiety through nucleophilic substitution or coupling reactions (e.g., using potassium carbonate in DMF for alkylation, as seen in ).
  • Step 3 : Final functionalization via amidation or acylation to integrate the fluorophenyl group ().
Key StepReagents/ConditionsYield (%)Reference
Pyrazole formation2-Fluorophenylhydrazine, acetic acid, reflux70–85
Azetidine couplingK₂CO₃, DMF, 80°C60–75
Final acylation4-Fluorobenzoyl chloride, Et₃N50–65

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon骨架 (e.g., aromatic protons at δ 7.5–8.3 ppm, pyrazole CH₃ at δ 2.5–2.6 ppm) .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1690 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve stereochemistry and validate molecular geometry using SHELX programs (e.g., SHELXL for refinement) .

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure target interactions.
  • Cellular Response Assays : Apoptosis (Annexin V staining) or proliferation (MTT assay) in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the cyclization step?

  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling efficiency ( used CuI for thieno-pyrazole synthesis).
  • Solvent Optimization : Replace DMF with DMA or NMP to enhance solubility of intermediates ( highlights flow reactors for consistent mixing).
  • Temperature Control : Gradual heating (e.g., 50°C → 80°C) to minimize side reactions ().
ParameterOptimization StrategyOutcome (Yield Increase)Reference
CatalystSwitch from Pd/C to CuI+15%
SolventDMA instead of DMF+10%
Reaction TimeReduce from 24h to 12h+5% (reduced degradation)

Q. How to resolve discrepancies between computational docking predictions and experimental bioactivity data?

  • Validate Assay Conditions : Confirm compound stability (e.g., LC-MS to check degradation).
  • Orthogonal Assays : Use SPR alongside isothermal titration calorimetry (ITC) to cross-validate binding .
  • Molecular Dynamics (MD) Simulations : Assess binding pocket flexibility over 100 ns trajectories to refine docking models .

Q. What strategies address crystallographic challenges like twinning or poor diffraction?

  • Data Collection : Use high-intensity synchrotron radiation (λ = 0.7–1.0 Å) for weak crystals.
  • Refinement Tools : Apply SHELXL’s TWIN/BASF commands to model twinned datasets .
  • Validation : Check R-factor convergence (<5%) and Ramachandran outliers with Coot .

Data Contradiction Analysis

Q. How to interpret conflicting results between in vitro and in vivo efficacy studies?

  • Pharmacokinetic (PK) Profiling : Measure plasma half-life and bioavailability (e.g., via LC-MS/MS) to identify metabolic instability .
  • Target Engagement : Use PET imaging or Western blotting to verify target modulation in vivo .
IssueMethodological ApproachReference
Low in vivo efficacyPK optimization (e.g., PEGylation)
Off-target effectsChemoproteomics profiling

Methodological Recommendations

  • Synthesis : Prioritize flow chemistry for reproducibility ().
  • Characterization : Combine XRD with DFT calculations to resolve ambiguous NMR/IR peaks .
  • Bioactivity : Use orthogonal assays to mitigate false positives/negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.